2-Ethyl-2-methyl-2,3-dihydro-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
88297-76-1 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-ethyl-2-methyl-1,3-dihydroindole |
InChI |
InChI=1S/C11H15N/c1-3-11(2)8-9-6-4-5-7-10(9)12-11/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
NKRPBPVRUSKNSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2N1)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 2 Methyl 2,3 Dihydro 1h Indole and Its Advanced Derivatives
Foundational Synthetic Approaches to the 2,2-Disubstituted Indoline (B122111) System
The direct synthesis of 2,2-disubstituted indolines, such as 2-ethyl-2-methyl-2,3-dihydro-1H-indole, through classical indole (B1671886) synthesis methodologies presents inherent challenges. These traditional methods are often tailored for the synthesis of aromatic indoles and may not be readily adaptable to the formation of the dihydroindole (indoline) core with a quaternary center at the C2 position. However, theoretical elaborations of these classical strategies can be envisioned, and pioneering routes have historically relied on multi-step sequences.
Elaboration of Classical Indole Synthesis Strategies for Dihydroindole Formation
Fischer Indole Synthesis: The Fischer indole synthesis, a cornerstone of indole chemistry, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of a 2-ethyl-2-methyl substituted indole precursor, one might consider the reaction of phenylhydrazine with 2-butanone (B6335102). However, the use of unsymmetrical ketones like 2-butanone in the Fischer synthesis can lead to a mixture of regioisomeric indoles, which would complicate the isolation of the desired 2-ethyl-3-methyl-1H-indole. byjus.com Furthermore, the classical Fischer indole synthesis typically yields the aromatic indole. To obtain the target this compound, a subsequent reduction of the initially formed indole or an indolenine intermediate would be necessary. The catalytic hydrogenation of substituted indoles to their corresponding indolines is a well-established transformation, often carried out using catalysts such as platinum on carbon (Pt/C) in the presence of an acid. nih.gov
Bischler-Möhlau Indole Synthesis: The Bischler-Möhlau indole synthesis, another classical method, involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of aniline (B41778). wikipedia.orgdrugfuture.com This method traditionally leads to the formation of 2-arylindoles and is generally conducted under harsh reaction conditions, which can result in low yields and lack of regioselectivity. wikipedia.org Adapting this method for the synthesis of 2,2-dialkylindolines is not straightforward and is not a commonly reported application of this classical reaction.
Pioneering Synthetic Routes to this compound
Early synthetic approaches to 2,2-disubstituted indolines likely involved multi-step sequences rather than a direct cyclization to form the target structure. A plausible pioneering route could involve the formation of a 2,2-disubstituted indolenine (a 3H-indole) followed by its reduction.
One such conceptual pathway could begin with the synthesis of a suitable precursor, such as a γ-nitro ketone. The reductive cyclization of γ-nitro ketones is a known method for the formation of five-membered nitrogen-containing heterocycles. Following the cyclization to an intermediate, subsequent transformations would be required to yield the desired indoline.
A more direct historical approach would involve the synthesis of a 2-ethyl-2-methylindolenine, which could then be reduced to the corresponding indoline. The synthesis of indolenines can be achieved through various methods, including the dearomatizing C3-alkylation of 3-substituted indoles. Once the 2-ethyl-2-methylindolenine is obtained, its reduction to this compound can be accomplished through catalytic hydrogenation. The hydrogenation of the C=N bond in the indolenine system is a feasible transformation. rsc.org
Modern Enantioselective and Stereocontrolled Synthesis Strategies
The limitations of classical methods in accessing structurally complex and stereochemically defined 2,2-disubstituted indolines have driven the development of modern synthetic strategies. Among these, dearomative rearrangements have emerged as powerful tools for the efficient and stereocontrolled construction of this important heterocyclic motif.
Dearomative Meerwein-Eschenmoser-Claisen Rearrangements of 3-Indolyl Alcohols
A robust and highly effective modern approach to the synthesis of 2,2-disubstituted indolines is the dearomative Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols. nih.govacs.orguchicago.edu This nih.govnih.gov sigmatropic rearrangement provides a powerful means to introduce a carbon fragment to the C2 position of the indoline core, often with excellent yields and high levels of stereocontrol. nih.govuchicago.edu
The general transformation involves the reaction of a 3-indolyl alcohol with an amide acetal, which triggers a cascade of reactions culminating in the formation of a 2,2-disubstituted indoline. This methodology has proven to be versatile, accommodating a range of substituents on both the indole nucleus and the alcohol moiety. acs.org
A key advantage of the dearomative Meerwein-Eschenmoser-Claisen rearrangement is its high stereochemical fidelity. When an enantiomerically enriched 3-indolyl alcohol is used as the starting material, the chirality at the C3 position is efficiently transferred to the newly formed quaternary stereocenter at the C2 position of the indoline product. nih.govuchicago.edu This high degree of chirality transfer makes it a reliable method for the synthesis of enantioenriched 2,2-disubstituted indolines. nih.govuchicago.edu
The enantiomerically enriched 3-indolyl alcohol precursors can be readily prepared through methods such as the asymmetric reduction of the corresponding ketones, for example, using a Corey-Bakshi-Shibata (CBS) reduction. acs.org This accessibility of chiral starting materials further enhances the utility of this dearomative rearrangement in asymmetric synthesis.
Below is a table summarizing the stereochemical outcomes of the dearomative Meerwein-Eschenmoser-Claisen rearrangement for a selection of 3-indolyl alcohols.
| Entry | Substrate (3-Indolyl Alcohol) | Product (2,2-Disubstituted Indoline) | Yield (%) | Enantiomeric Excess (ee %) of Product |
|---|---|---|---|---|
| 1 | (S)-1-(1H-indol-3-yl)ethanol | (R)-2-acetyl-2-methyl-2,3-dihydro-1H-indole | 85 | >95 |
| 2 | (S)-1-(1H-indol-3-yl)propan-1-ol | (R)-2-propionyl-2-methyl-2,3-dihydro-1H-indole | 82 | >95 |
| 3 | (S)-1-(2-methyl-1H-indol-3-yl)ethanol | (R)-2-acetyl-2,7-dimethyl-2,3-dihydro-1H-indole | 90 | >95 |
The mechanism of the dearomative Meerwein-Eschenmoser-Claisen rearrangement involves a nih.govnih.gov sigmatropic shift as the key bond-forming step. The reaction is energetically demanding due to the disruption of the aromaticity of the indole ring during the rearrangement. nih.gov The process is believed to proceed through a chair-like transition state, which accounts for the high diastereoselectivity observed in many cases. acs.org
Asymmetric Hydrogenation of Indoles and Precursor Systems
Asymmetric hydrogenation of the C2=C3 double bond in indole precursors represents one of the most direct and atom-economical methods for accessing chiral indolines. ccspublishing.org.cnacs.org This transformation has been a significant challenge due to the aromatic stability of the indole ring and the potential for catalyst poisoning by the nitrogen-containing substrate or product. dicp.ac.cn However, significant progress has been made using various transition metal catalysts.
Iridium-based catalytic systems have proven particularly effective for the asymmetric hydrogenation of unprotected indoles. For instance, an Ir/bisphosphine-thiourea ligand (ZhaoPhos) system has been successfully applied to the hydrogenation of challenging aryl-substituted, 2-alkyl-substituted, and 2,3-disubstituted unprotected indoles. chinesechemsoc.orgchinesechemsoc.org This method affords a wide range of chiral indoline derivatives in high yields (75–99%) and with excellent stereoselectivities (>20:1 dr, 86–99% ee). chinesechemsoc.orgchinesechemsoc.org Notably, the hydrogenation of 2-ethyl-3-phenyl-1H-indole proceeded with full conversion, yielding the corresponding indoline with 98% yield, >20:1 diastereomeric ratio (dr), and 98% enantiomeric excess (ee). chinesechemsoc.org
Ruthenium and rhodium complexes have also been employed, primarily for N-protected indoles. ccspublishing.org.cn However, the development of catalysts for unprotected indoles is more desirable as it eliminates the need for protection and deprotection steps. dicp.ac.cn Palladium catalysis, often in the presence of a Brønsted acid co-catalyst, has emerged as a powerful tool for the highly enantioselective hydrogenation of unprotected indoles. dicp.ac.cnrsc.org This strategy involves the in situ generation of an indoleninium ion, which is more susceptible to hydrogenation than the neutral indole. This one-pot process can achieve up to 96% ee. dicp.ac.cn
Table 1: Selected Examples of Asymmetric Hydrogenation of Substituted Indoles
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | dr | Reference |
| [Ir(COD)Cl]₂ / ZhaoPhos | 2-Ethyl-3-phenyl-1H-indole | (2R,3R)-2-Ethyl-3-phenylindoline | 98 | 98 | >20:1 | chinesechemsoc.org |
| [Ir(COD)Cl]₂ / ZhaoPhos | 2-Methyl-3-phenyl-1H-indole | (2R,3R)-2-Methyl-3-phenylindoline | 98 | 99 | >20:1 | chinesechemsoc.org |
| Pd(OCOCF₃)₂ / (S)-SITCP | 2-Methyl-1H-indole | (R)-2-Methylindoline | 91 | 94 | - | dicp.ac.cn |
| Cationic Ru/Diamine Complex | Unprotected 1H-indoles | Chiral Indolines | - | up to 95 | - | ccspublishing.org.cn |
Organocatalytic Approaches to Chiral Indolines
Organocatalysis has become a powerful strategy for the enantioselective synthesis of complex molecules, including chiral indolines, without the need for transition metals. rsc.orgnih.gov These methods often rely on the activation of substrates by chiral organic molecules, such as amines or Brønsted acids, to induce stereoselectivity. acs.org
One notable approach is the asymmetric synthesis of 2,3-disubstituted indolines through an organocatalytic intramolecular Michael addition. rsc.org In this method, a primary amine catalyst derived from a cinchona alkaloid promotes the cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones. This reaction yields cis-2,3-disubstituted indoline derivatives with high yields, moderate diastereoselectivities (up to 2.7:1 dr), and excellent enantioselectivities (up to 99% ee). rsc.org By modifying the substrate to (E)-3-(2-(2-oxopropylamino)aryl)-1-alkylprop-2-en-1-ones, the reaction can be directed to afford trans-2,3-disubstituted indolines with high yields and excellent stereoselectivities (up to 20:1 dr and 99% ee). rsc.org
Another strategy involves the use of chiral phosphoric acids (CPAs) to catalyze the dearomatization of 2,3-disubstituted indoles with electrophiles like naphthoquinone monoimines. This approach allows for a switchable divergent synthesis of either chiral indolenines or fused indolines depending on the post-reaction workup conditions, achieving good yields and excellent enantioselectivities (97-99% ee). nih.gov The construction of asymmetric quaternary carbons, such as the C2 position in this compound, remains a challenging area where organocatalysis continues to provide innovative solutions. rsc.org
Transition Metal-Catalyzed Methods for Indoline Synthesis
Palladium-Catalyzed Cyclizations and Functionalizations
Palladium catalysis is a cornerstone of modern organic synthesis, offering diverse pathways to construct and functionalize heterocyclic systems like indolines. acs.org Palladium-catalyzed reactions can facilitate the formation of the indoline core through various cyclization strategies. For example, the reductive cyclization of β-nitrostyrenes using a palladium catalyst with phenyl formate (B1220265) as a carbon monoxide surrogate can produce 2-substituted indoles, which are precursors to indolines. mdpi.com
Palladium-catalyzed cyclization of ortho-alkynylanilines is a well-established method for synthesizing 2,3-disubstituted indoles. mdpi.comrsc.orgnih.gov These reactions can be coupled with arylation using arylsiloxanes, leading to a diverse range of substituted indoles. rsc.org Furthermore, direct C-H activation and functionalization of the indole or indoline core is a powerful strategy. Palladium catalysts can direct the regioselective alkylation at the C2 position of indoles, providing a direct route to precursors for compounds like this compound. longdom.orglongdom.org For instance, a one-step synthesis of ethyl 2-(1H-indol-2-yl) acetates has been developed via a palladium-catalyzed regioselective cascade C-H activation reaction. longdom.org
Copper(I)-Catalyzed Dearomative Borylation and Silylation
Copper(I)-catalyzed dearomatization reactions have recently emerged as a powerful tool for converting flat aromatic indoles into three-dimensional, highly functionalized indoline structures. These reactions introduce both a functional group and a new stereocenter in a single step.
An asymmetric dearomative silylation of 3-acylindoles using a chiral N-heterocyclic carbene (NHC)-copper(I) complex has been reported. nih.govacs.org This method provides access to cyclic α-aminosilanes with high regio- and enantioselectivity. The resulting silylated indolines are versatile precursors for further synthetic transformations. nih.gov Similarly, copper-catalyzed dearomative annulation reactions, for instance with 2-iodoacetic acid, can be used to construct indoline-fused butyrolactones, demonstrating the utility of this approach in building complex scaffolds. nih.gov While direct dearomative borylation of indoles is a developing area, the principles established with silylation and other annulations suggest its feasibility as a route to boronic acid-containing indolines, which are valuable intermediates for cross-coupling reactions. nih.gov
Rhodium(III)-Catalyzed C-H Esterification Reactions
Rhodium(III)-catalyzed C-H activation is a highly efficient and atom-economical strategy for the functionalization of indoles and indolines. researchgate.net While direct C-H esterification is a specific application, the broader field of Rh(III)-catalyzed C-H functionalization offers numerous routes to advanced derivatives. These reactions typically employ a directing group on the indole nitrogen to guide the catalyst to a specific C-H bond, often at the C2, C4, or C7 position. researchgate.net
For example, Rh(III) catalysts have been used for the direct alkylation of indoles at the C2 position with diazo compounds or nitroalkenes, providing a straightforward synthesis of 2-alkylindoles. mdpi.comnih.gov This method proceeds under mild conditions with high regioselectivity and tolerates a broad range of functional groups. mdpi.comnih.gov Furthermore, Rh(III) catalysis enables the direct amidation of the C7 position of indolines using 1,4,2-dioxazol-5-ones as amidating agents, showcasing the ability to functionalize the benzo ring of the indoline core. nih.gov Such C-H activation strategies provide powerful tools for the late-stage functionalization of the indoline scaffold, enabling the synthesis of complex derivatives. researchgate.net
Chemoenzymatic Protocols for 2,3-Disubstituted Indolines
Chemoenzymatic methods combine the selectivity of enzymatic catalysis with the efficiency of chemical synthesis to produce optically active compounds. nih.gov This approach is particularly valuable for the synthesis of chiral indolines, where the creation of multiple stereocenters is often required. acs.orgacs.org
A common strategy involves the chemical synthesis of a racemic mixture of indolines, followed by an enzyme-catalyzed kinetic resolution. For instance, racemic 2,3-disubstituted indolines can be prepared through a Fischer indolization followed by a diastereoselective reduction of the resulting indole. acs.orgacs.org The subsequent resolution is often achieved using a lipase (B570770), such as Candida antarctica lipase A (CAL-A), in an alkoxycarbonylation process. nih.govacs.org This enzymatic step selectively acylates one enantiomer of the indoline, allowing for the separation of the fast-reacting enantiomer (as the carbamate) from the unreacted, slower-reacting enantiomer (as the amine). acs.org This technique has been shown to be highly effective for a variety of indolines with different substitution patterns, achieving excellent enantioselectivity. acs.org
Table 2: Lipase-Catalyzed Kinetic Resolution of cis-2,3-Disubstituted Indolines
| Substrate (racemic cis-indoline) | Enzyme | Acylating Agent | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) of Substrate | Enantiomeric Excess (ee %) of Product | Reference |
| 2,3-Dimethylindoline | CAL-A | Allyl 3-methoxyphenyl (B12655295) carbonate | 2 | 49 | >99 | 96 | acs.org |
| 2-Ethyl-3-methylindoline | CAL-A | Allyl 3-methoxyphenyl carbonate | 2 | 50 | >99 | >99 | acs.org |
| 2-Methyl-3-phenylindoline | CAL-A | Allyl 3-methoxyphenyl carbonate | 2 | 49 | 96 | >99 | acs.org |
De Novo Construction of the Indoline Ring System from Acyclic Precursors
The synthesis of the indoline scaffold, particularly those with quaternary stereocenters like this compound, can be effectively achieved by constructing the heterocyclic ring from acyclic starting materials. This de novo approach offers significant flexibility in introducing various substituents onto the core structure.
One innovative strategy involves creating the aromatic portion of the indoline ring through an inverse-electron demand Diels-Alder reaction. unimi.it This method utilizes a 2-halothiophene-1,1-dioxide, which acts as the diene, reacting with an enamide (the dienophile) to form a bicyclic intermediate. This intermediate then undergoes a sequence of cheletropic extrusion of sulfur dioxide and a novel aromatization step to yield the indoline structure. The aromatization of the resulting halocyclohexadiene has been shown to proceed through an α-elimination mechanism, likely involving a carbene intermediate, upon treatment with a base. unimi.it This modular approach allows for the synthesis of highly functionalized indolines with strong regiocontrol. unimi.it
Another powerful de novo method is the cascade reaction initiated by the reduction of an acyclic nitro-substituted precursor. researchgate.net For instance, N-acyl protected aminophenyl ketones or related structures can undergo intramolecular cyclization following the reduction of a strategically placed nitro group to an amine. This reduction, often carried out with iron in acidic media, triggers a spontaneous dearomatizing cyclization, directly affording polycyclic indoline systems in good to excellent yields. researchgate.net
Furthermore, 2,2-disubstituted indolin-3-ones can be synthesized from acyclic 2-aminophenyl-3-oxopropanoate derivatives. acs.orgnih.gov This transformation involves an oxidative cyclization, where a hypervalent iodine reagent like phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA) promotes the formation of the C-N bond, constructing the indoline ring and installing a carbonyl group at the C3 position simultaneously. acs.org
Table 1: Comparison of De Novo Indoline Synthesis Strategies
| Strategy | Acyclic Precursors | Key Transformation | Reference |
|---|---|---|---|
| Inverse-Demand Diels-Alder | 2-Halothiophene-1,1-dioxide and Enamide | Cycloaddition followed by SO₂ extrusion and aromatization | unimi.it |
| Reduction/Cyclization Cascade | Acyclic nitro-aromatic compounds (e.g., N-acyl-2-nitroanilines) | Nitro group reduction followed by intramolecular dearomatizing cyclization | researchgate.net |
| Oxidative Cyclization | 2-Aminophenyl-3-oxopropanoate | Intramolecular cyclization using a hypervalent iodine reagent | acs.orgnih.gov |
Strategic Use of Protecting Groups in N-Substituted Indoline Synthesis
The synthesis of 2,2-disubstituted indolines, including the target compound this compound, heavily relies on the strategic use of protecting groups on the nitrogen atom. These groups are not merely passive shields but active directors of reactivity, enabling specific transformations that would otherwise be challenging.
The tert-butoxycarbonyl (Boc) group is a prominent example, serving as a crucial controller in the asymmetric synthesis of 2,2-disubstituted indolines. nih.govwhiterose.ac.uk Protection of the indoline nitrogen with a Boc group facilitates the deprotonation of the C-H bond at the C2 position. Treatment of N-Boc-2-substituted indolines with a strong base, such as n-butyllithium (n-BuLi), generates a configurationally stable organolithium intermediate at low temperatures (e.g., -78 °C). nih.gov This lithiated species can then be trapped by a variety of electrophiles to introduce a second substituent at the C2 position, leading to the formation of a quaternary center. For example, starting with N-Boc-2-methylindoline, deprotonation followed by quenching with an ethyl halide would be a direct route to the N-Boc protected version of this compound. The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid, to yield the free secondary amine without loss of enantiomeric purity. nih.govwhiterose.ac.uk
In other synthetic pathways, different protecting groups are essential. For the oxidative cyclization of 2-aminophenyl-3-oxopropanoates to form 2,2-disubstituted indolin-3-ones, the use of a tosyl (Ts) group on the nitrogen was found to be critical for the reaction's success. acs.org Attempts with other common protecting groups like acetyl (Ac) or Boc were not successful, highlighting the specific electronic or steric influence of the N-Ts group in facilitating the desired transformation. acs.org The pivaloyl group has also been explored as it can sterically protect both the N1 and C2 positions of the indole nucleus, although its removal can be challenging. mdpi.org
Table 2: Role of Nitrogen Protecting Groups in Indoline Synthesis
| Protecting Group | Abbreviation | Key Function | Deprotection Condition | Reference |
|---|---|---|---|---|
| tert-butoxycarbonyl | Boc | Directs lithiation at C2 for subsequent alkylation/functionalization. | Acidic conditions (e.g., Trifluoroacetic acid) | nih.govwhiterose.ac.uk |
| Tosyl (p-Toluenesulfonyl) | Ts | Enables oxidative cyclization of acyclic precursors to indolin-3-ones. | Reductive conditions (e.g., Magnesium in methanol) | acs.orgnih.gov |
| Pivaloyl | Piv | Sterically protects both N1 and C2 positions. | Strong base (e.g., LDA) or alkoxides | mdpi.org |
Advancements in Flow Chemistry for Indoline Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of heterocycles, including indolines. This technology offers numerous advantages such as enhanced safety, improved heat and mass transfer, shorter reaction times, and greater potential for automation and scalability. nih.gov
Flow chemistry has been successfully applied to intensify several classic named reactions used for indole synthesis, such as the Fischer, Hemetsberger–Knittel, and Reissert syntheses, which can be adapted for indoline production. nih.gov For example, the second step of the Reissert indole synthesis, which involves the reductive cyclization of a nitro compound, was performed in an extremely short time using a flow system compared to classical batch hydrogenation. nih.gov The ability to precisely control reaction parameters in a microreactor environment allows for rapid optimization and can lead to higher yields and purities. researchgate.net This level of control is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents or intermediates.
Table 3: Comparison of Batch vs. Flow Synthesis for Indoline Preparation
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to days (multi-step) | Minutes to hours (single-step) | nih.gov |
| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. | nih.govresearchgate.net |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes and better heat dissipation. | nih.gov |
| Workup | Often requires tedious filtration and extraction steps. | Simplified, often involving in-line purification or direct collection of purer product. | nih.gov |
| Scalability | Challenging to scale up consistently. | Easier to scale by running the system for longer ("scale-out"). | nih.gov |
Reactivity, Reaction Mechanisms, and Transformations of 2 Ethyl 2 Methyl 2,3 Dihydro 1h Indole and Its Analogues
Electrophilic Reactivity and Substitution Patterns in the Indoline (B122111) Core
The reactivity of the indoline core is dictated by the electronic nature of the nitrogen atom and the saturation of the five-membered ring. Unlike the fully aromatic indole (B1671886), the indoline ring has distinct sites of reactivity amenable to electrophilic attack.
The C-3 position in the 2-Ethyl-2-methyl-2,3-dihydro-1H-indole is a methylene (B1212753) group adjacent to both the nitrogen atom and the C-2 quaternary center. Direct electrophilic substitution on this sp³-hybridized carbon is not typically favored. However, its reactivity can be unlocked by forming a more nucleophilic intermediate, such as an enamine.
While direct C-3 functionalization is not extensively documented, the formation of an enamine intermediate from a 2,2-disubstituted indoline has been demonstrated. acs.org In one synthetic sequence, a Boc-protected 2,2-disubstituted indoline was treated with Vaska's catalyst (IrCl(CO)(PPh₃)₂) and a silane (B1218182) to cleanly furnish an enamine intermediate. acs.org Enamines are well-known to react with a variety of electrophiles at the α-carbon (the C-3 position in this case). This suggests a viable, albeit indirect, pathway for the regioselective functionalization at C-3, as outlined in the table below.
Table 1: Plausible Pathway for C-3 Functionalization via Enamine Intermediate
| Step | Transformation | Reagents/Conditions | Intermediate | Product |
| 1 | Enamine Formation | Vaska's catalyst, Silane | 2-Ethyl-2-methyl-1,2-dihydro-1H-indole | N/A |
| 2 | Electrophilic Attack | Electrophile (e.g., R-X) | N/A | 3-Alkyl-2-ethyl-2-methyl-2,3-dihydro-1H-indole |
This two-step process, involving the initial generation of a more reactive enamine species, represents the most logical route for achieving substitution at the otherwise unreactive C-3 position.
The nitrogen atom at the N-1 position of this compound is a secondary amine, making it a primary site of nucleophilicity within the heterocyclic core. Consequently, it readily undergoes classical reactions for secondary amines, such as alkylation and acylation.
N-alkylation can be achieved using various alkylating agents in the presence of a base. Iron-catalyzed "borrowing hydrogen" methodology has been successfully employed for the N-alkylation of indolines with alcohols, showcasing a sustainable approach. This method avoids the use of alkyl halides and proceeds with good yields for a range of alcohols, including benzylic, allylic, and aliphatic ones.
Acylation of the N-1 position proceeds smoothly with acylating agents like acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. This reaction is often used to protect the nitrogen atom or to introduce functional groups that can modulate the compound's properties.
Table 2: Representative N-1 Functionalization Reactions of Indolines
| Reaction Type | Reagent | Catalyst/Base | Product Class |
| Alkylation | Alcohol (R-OH) | Iron Complex, K₂CO₃ | N-Alkyl Indoline |
| Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃, etc. | N-Alkyl Indoline |
| Acylation | Acyl Chloride (RCOCl) | Triethylamine, Pyridine | N-Acyl Indoline |
| Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Triethylamine, Pyridine | N-Acyl Indoline |
The C-2 position of this compound is a fully substituted, sterically hindered quaternary carbon, which renders it largely inert to direct functionalization. Similarly, the C-3a position, being a bridgehead carbon of the fused aromatic system, is also unreactive towards common transformations. Therefore, reactivity involving these centers typically occurs through molecular rearrangements that either form or break the indoline ring system.
A significant transformation that establishes the C-2 quaternary center is the dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols. acs.orgnih.gov This nih.govnih.gov sigmatropic rearrangement provides a robust method for installing a fully substituted carbon at the C-2 position by forging a new C-C bond, a process that is otherwise synthetically challenging. acs.orgnih.govuchicago.eduuchicago.edu This reaction disrupts the aromaticity of the indole precursor to generate the indoline core, demonstrating a powerful transformation that directly involves the C-2 position. nih.gov While this is a method of synthesis rather than a reaction of the indoline itself, it is the most prominent transformation reported in the literature that involves the C-2 center.
Direct transformations of the pre-formed C-2 quaternary center or the C-3a bridgehead carbon in 2,2-dialkylindolines, such as ring-opening or skeletal rearrangements without prior activation, are not commonly reported.
Oxidative Transformations of the Indoline Scaffold
The indoline scaffold is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Key transformations include oxidation at the C-3 position to form an indolin-3-one or oxidation at the nitrogen to form N-oxides.
The oxidation of the C-3 methylene group of a 2,2-disubstituted indoline yields a 2,2-disubstituted indolin-3-one. These products are valuable synthetic intermediates and are found in several bioactive alkaloids. nih.gov While direct oxidation of the indoline is one route, these compounds are more commonly synthesized through methods that build the oxidized ring system, such as the oxidative cyclization of precursors or the oxidation of a corresponding indole. nih.govresearchgate.net
One reliable strategy involves the intramolecular cyclization of 2-aminophenyl-3-oxopropanoate derivatives using hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA). nih.govacs.org Another approach is the oxidative coupling of 2-substituted 3-oxindoles with various aromatic compounds using a base-metal catalyst and oxygen as the terminal oxidant. researchgate.net The direct oxidation of C2,C3-dialkyl-substituted indoles can also lead to C-H oxygenation at the C-2 position, but selective formation of the 3-oxo derivative from the indoline is challenging. researchgate.net
Table 3: Methods for Synthesizing 2,2-Disubstituted Indolin-3-ones
| Method | Starting Material | Key Reagents | Product Feature |
| Oxidative Cyclization | 2-Aminophenyl-3-oxopropanoate | PIFA | One-pot synthesis |
| Oxidative Coupling | 2-Substituted 3-Oxindole | Base-metal catalyst, O₂ | Forms C-2 quaternary center |
| Oxidation of Indoles | Substituted Indole | Dimethyldioxirane (DMDO) | Direct oxidation of aromatic core |
The formation of a dioxoindole N-oxide from this compound would require sequential oxidation: first at the C-3 position to give the indolin-3-one, and then at the N-1 nitrogen to form the N-oxide. The oxidation of tertiary amines and N-heterocycles to their corresponding N-oxides is a well-established transformation, commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov For example, the oxidation of isoindolines with an H₂O₂/Na₂WO₄ system is a general method for synthesizing isoindole N-oxides. chim.it
However, a specific, documented synthesis of a 2,2-dialkyl-2,3-dihydro-1H-indol-3-one N-oxide (a dioxoindole N-oxide) from either the parent indoline or the intermediate indolin-3-one is not well-reported in the surveyed chemical literature. While it is chemically plausible that an N-acyl indolin-3-one (which contains a tertiary amide nitrogen) could be oxidized to an N-oxide under forcing conditions with potent oxidants like m-CPBA, this specific transformation remains an underexplored area of indoline chemistry.
Reductive Transformations of Indoline Derivatives
The reduction of functional groups within the indoline framework provides access to a diverse range of structures, including valuable alcohol derivatives. The choice of reducing agent is critical for achieving the desired chemoselectivity.
Reduction of Indol-3-one (B1248957) Derivatives to 3-Hydroxy Indolines
The conversion of indol-3-one (or indolin-3-one) derivatives to the corresponding 3-hydroxy indolines is a fundamental transformation. This reduction is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and selectivity for carbonyl groups. chemguide.co.ukmasterorganicchemistry.com
The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the indol-3-one. youtube.com This initial step results in the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous or mild acidic workup, yields the final 3-hydroxy indoline product. masterorganicchemistry.comyoutube.com The reaction is generally carried out in protic solvents like methanol (B129727) or ethanol. chemguide.co.uk
For unsymmetrical ketones, the hydride attack can occur from either face of the planar carbonyl group, potentially leading to a racemic mixture of enantiomers if no other chiral centers are present. chemistrysteps.com
Table 1: Reduction of Indol-3-one Analogue
| Starting Material | Reagent | Product |
|---|
Chemoselective Reductions using Boron Hydrides
Boron hydrides, such as borane (B79455) (BH₃) and its complexes (e.g., BH₃·THF or BH₃·DMS), are powerful reducing agents capable of reducing various functional groups. cardiff.ac.ukgoogle.com In the context of indoline chemistry, these reagents offer pathways for chemoselective reductions. For instance, while NaBH₄ is selective for carbonyls over less reactive functional groups like esters, boranes can reduce the C=C double bond within the indole ring to form an indoline. masterorganicchemistry.comchemistrysteps.comgoogle.com
The reduction of indoles to indolines using borane reagents often proceeds in the presence of an acid, such as trifluoroacetic acid, which facilitates the reaction. google.com Mechanistic studies suggest that the reaction can proceed through the formation of a 1-BH₂-indoline species as a key intermediate before a proton source is added to yield the final indoline product. cardiff.ac.uk This method is particularly useful for the selective reduction of the pyrrolic ring in complex indole alkaloids. google.com The chemoselectivity of borohydrides allows for the targeted reduction of specific functionalities within a molecule, which is a crucial aspect of synthetic strategy. chemistrysteps.com
Rearrangement Reactions
Rearrangement reactions provide a powerful tool for skeletal transformations, enabling the synthesis of complex molecular architectures from simpler precursors. Indoline derivatives, including analogues of this compound, can undergo several synthetically useful rearrangements.
Baeyer-Villiger Oxidation of 2-Ethyl-2-methyl-2,3-dihydro-1H-indol-3-one
The Baeyer-Villiger oxidation is a classic rearrangement that converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). nrochemistry.comchemistrysteps.comwikipedia.org This reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. sigmaaldrich.com
In the case of an unsymmetrical ketone like 2-Ethyl-2-methyl-2,3-dihydro-1H-indol-3-one, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups. The group that can better stabilize a positive charge will preferentially migrate. organic-chemistry.org The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com
The mechanism begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. nrochemistry.comjk-sci.comyoutube.com The rate-determining step is the concerted migration of one of the adjacent carbon groups to the electron-deficient oxygen of the peroxide, coupled with the departure of a carboxylate anion. wikipedia.orgadichemistry.com This rearrangement occurs with retention of stereochemistry at the migrating center. jk-sci.comadichemistry.com For 2-Ethyl-2-methyl-2,3-dihydro-1H-indol-3-one, the tertiary carbon at the C2 position would be expected to migrate, leading to the formation of a seven-membered lactam-ester hybrid ring system.
Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation
| Migrating Group | Aptitude |
|---|---|
| Tertiary alkyl | Highest |
| Secondary alkyl | High |
| Aryl | Medium |
| Primary alkyl | Low |
Beckmann Rearrangement of Oxime Derivatives
The Beckmann rearrangement transforms an oxime into an amide under acidic conditions. wikipedia.orgorganicreactions.org This reaction is a cornerstone in organic synthesis, famously used in the industrial production of caprolactam, the precursor to Nylon 6. wikipedia.org For cyclic ketoximes, such as the oxime derivative of 2-Ethyl-2-methyl-2,3-dihydro-1H-indol-3-one, the rearrangement results in a ring-expanded lactam. wikipedia.org
The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The migration of the group anti-periplanar to the leaving group occurs in a concerted fashion with the expulsion of water. organic-chemistry.org This stereospecific migration leads to the formation of a nitrilium ion intermediate, which is then attacked by water to form an imidate. Tautomerization of the imidate yields the final amide or lactam product. wikipedia.org
The choice of the migrating group is dictated by the stereochemistry of the oxime. For the oxime of 2-Ethyl-2-methyl-2,3-dihydro-1H-indol-3-one, the group (either the C2 quaternary carbon or the C4 aromatic carbon) positioned anti to the hydroxyl group on the nitrogen will migrate, leading to the formation of a specific regioisomer of the expanded lactam. wikipedia.orgillinois.edu Various acidic catalysts can be employed, including strong acids like sulfuric acid or polyphosphoric acid, and other reagents like tosyl chloride or phosphorus pentachloride. wikipedia.orgresearchgate.net
Acid-Catalyzed Rearrangements of N-Alkenylanilines
The synthesis of indoline frameworks, including 2,2-disubstituted derivatives, can be achieved through the acid-catalyzed intramolecular hydroarylation of N-alkenylanilines. nih.govresearchgate.net This reaction involves the cyclization of an aniline (B41778) derivative bearing an alkene chain onto the aromatic ring.
The mechanism is believed to proceed via activation of the alkene by an acid or a metal catalyst (such as gold(I)), making it susceptible to nucleophilic attack by the electron-rich aniline ring. nih.govnih.gov This intramolecular Friedel-Crafts-type reaction forms a new carbon-carbon bond, creating the five-membered ring of the indoline system. A subsequent rearomatization step, typically involving the loss of a proton, yields the final indoline product. nih.gov The specific substitution pattern on the alkene chain determines the substitution at the C2 position of the resulting indoline. For instance, an N-aniline substituted with a 2-methyl-2-penten-4-yl group could, in principle, cyclize to form a 2-ethyl-2-methyl substituted indoline derivative.
Multicomponent Reactions (MCRs) Incorporating the Indoline Motif
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools for rapidly building molecular complexity. The indole and indoline motifs are frequently incorporated into MCRs to generate diverse libraries of heterocyclic compounds. rsc.orgtandfonline.comnih.govresearchgate.netnih.gov
One prominent example is the Ugi four-component reaction (Ugi-4CR), which can be adapted for indole synthesis. For instance, a two-step sequence involving an Ugi-tetrazole reaction followed by an acid-induced ring closure provides a mild and efficient route to 2-tetrazolo substituted indoles. nih.gov This process combines substituted anilines, isocyanides, 2,2-dimethoxyacetaldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) to afford Ugi-tetrazole products that subsequently cyclize to form the indole ring. nih.gov The versatility of the Ugi reaction allows for a wide range of substituents to be introduced by varying the starting materials. nih.gov
Another approach involves the palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani-type reaction, which enables the simultaneous functionalization of multiple positions on an aromatic ring. rsc.org A recently developed four-component reaction utilizes this catalysis for the modular synthesis of 3,3-disubstituted indolines from aryl iodides, alkene-tethered nitrogen electrophiles, and an external nucleophile. rsc.org This method is distinguished by its broad functional group tolerance and chemoselectivity. rsc.org
Furthermore, MCRs can be employed to construct more complex fused heterocyclic systems. For example, a one-pot, three-component reaction of 2,6-diaminopyrimidin-4-one, various aldehydes or isatins, and 3-cyanoacetyl indoles under microwave irradiation yields indolyl-substituted dihydropyrido[2,3-d]pyrimidine derivatives. tandfonline.com These reactions often proceed with high atom economy and efficiency, providing rapid access to structurally diverse molecules. nih.gov
| Reaction Type | Components | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Ugi-Tetrazole/Cyclization | Aniline, Isocyanide, Aldehyde, TMSN₃ | 2-Tetrazolo Substituted Indoles | Mild, two-step process; broad scope of isocyanides. | nih.gov |
| Pd/NBE Catalyzed 4-Component Reaction | Aryl Iodide, Alkene-Tethered N-Electrophile, Alkene, Nucleophile | 3,3-Disubstituted Indolines | Modular synthesis; ortho C-H amination and ipso conjunctive coupling. | rsc.org |
| Microwave-Assisted Pyrido[2,3-d]pyrimidine Synthesis | 2,6-Diaminopyrimidin-4-one, Aldehyde/Isatin, 3-Cyanoacetyl Indole | Indolyl Dihydropyrido[2,3-d]pyrimidines | Catalyst-free; short reaction times; high yields. | tandfonline.com |
| Ugi-Azide/Post-Condensation | Indole, Isocyanide, Aldehyde, TMSN₃ | Functionalized Indolyl Xanthates | Involves N-acylation and SN2 reaction post-MCR. | nih.gov |
Cycloaddition Reactions Involving the Indoline System
Cycloaddition reactions are fundamental transformations for constructing cyclic and polycyclic frameworks. The C2-C3 double bond of the indole nucleus can participate as a dienophile or dipolarophile, leading to a variety of fused indoline derivatives. researchgate.net
Both [3+2] and [4+2] cycloaddition reactions are effective strategies for building complex scaffolds onto the indoline core. The dearomative [3+2] cycloaddition of indoles with various partners, such as azomethine ylides, can establish multiple contiguous stereogenic centers, including quaternary ones, to form pyrroloindoline structures. These reactions can be catalyzed by metal complexes, achieving high diastereoselectivity and enantioselectivity.
Formal [4+2] cycloadditions, or Diels-Alder reactions, utilize the indole C2-C3 bond as a dienophile. For instance, the reaction of indoles with 1,2-diaza-1,3-dienes, catalyzed by Zn(II), can produce polycyclic fused indoline scaffolds like tetrahydro-1H-pyridazino[3,4-b]indoles. nih.gov These transformations are valuable for creating densely functionalized ring systems. Visible-light-promoted radical cation [4+2] cycloadditions between 2-vinylindoles and conjugated alkenes also provide access to complex tetrahydrocarbazoles. researchgate.net
A fascinating aspect of indole cycloadditions is the ability to control the reaction pathway between competing cycloaddition modes, such as [3+2] versus [4+2], by modifying the structure of the reactants. This substrate-guided reactivity switch allows for the divergent synthesis of different heterocyclic products from similar starting materials under identical catalytic conditions.
A notable example is the Zn(II)-catalyzed reaction between indoles and 1,2-diaza-1,3-dienes. The outcome of this reaction is highly dependent on the substitution pattern of the indole. nih.gov
When the indole substrate has a hydrogen atom at the C3 position (e.g., N-methylindole), the reaction proceeds via a formal [4+2] cycloaddition . This pathway leads to the formation of tetrahydro-1H-pyridazino[3,4-b]indole products.
Conversely, when the indole substrate is substituted at the C3 position (e.g., 2,3-dimethylindole), the reaction pathway switches to a formal [3+2] cycloaddition . This results in the formation of highly crowded tetrahydropyrrolo[2,3-b]indole products.
This switch is a critical factor dictating the chemoselectivity of the annulation process. Density functional theory (DFT) calculations have shown that the [4+2] cycloadditions are concerted but asynchronous, while the [3+2] reactions proceed through a stepwise mechanism. nih.gov This divergent reactivity highlights how subtle changes in substrate structure can be harnessed to selectively generate distinct and complex molecular architectures.
| Indole Substrate | Substitution at C3 | Reaction Pathway | Product Scaffold | Reference |
|---|---|---|---|---|
| N-Methylindole | Hydrogen | [4+2] Cycloaddition | Tetrahydro-1H-pyridazino[3,4-b]indole | nih.gov |
| 2,3-Dimethylindole | Methyl Group | [3+2] Cycloaddition | Tetrahydropyrrolo[2,3-b]indole | nih.gov |
Derivatization Strategies for this compound
The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Derivatization can occur on the aromatic ring or at the alkyl substituents.
Standard aromatic substitution reactions can be applied to the benzene (B151609) ring of the indoline core, although the specific regioselectivity will be influenced by the existing substituents and the reaction conditions.
Nitro Derivatives : Nitration of indoles is a common method for introducing an amino group precursor. rsc.org While direct nitration with strong acids like nitric acid can be harsh, alternative methods have been developed. rsc.orgnih.gov For instance, a non-acidic and metal-free protocol uses tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride to generate trifluoroacetyl nitrate in situ, which acts as an electrophilic nitrating agent for a variety of indoles, typically at the C3 position. nih.gov For 2,2-disubstituted indolines, electrophilic substitution would be directed to the aromatic ring, likely at the C5 or C7 positions. Palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes provides another route to substituted indoles which can carry nitro groups on the aromatic ring. orgsyn.org
Amino Derivatives : Aminoindoles are often prepared by the reduction of the corresponding nitroindoles. nih.gov This can be achieved using various reducing agents. Additionally, methods for synthesizing aminoindole derivatives include the hydrazinolysis of ester precursors followed by condensation reactions. mdpi.comresearchgate.net
Halo Derivatives : Halogenation provides a versatile handle for further functionalization via cross-coupling reactions. 2,2-disubstituted indolin-3-ones can be synthesized with halogen substitutions (e.g., chloro, bromo) on the phenyl ring. nih.gov Direct halogenation of the indole nucleus can be achieved using reagents like N-chlorosuccinimide (NCS) or bromine in acetic acid to yield chloro- and bromo-indoles, respectively. nih.gov For example, 3-chloro-, 3-bromo-, and 3-iodo-2-(trifluoromethyl)-1H-indoles have been synthesized in high yields via halogenation of the parent indole. nih.gov
| Derivative | Reagents | Typical Position of Functionalization | Reference |
|---|---|---|---|
| Nitro | Tetramethylammonium Nitrate / (CF₃CO)₂O | C3 (for unsubstituted indoles) | nih.gov |
| Amino | Reduction of Nitro Group (e.g., Fe/AcOH) | Position of original nitro group | nih.gov |
| Chloro | N-Chlorosuccinimide (NCS) | C3 (for 2-substituted indoles) | nih.gov |
| Bromo | Bromine in Acetic Acid | C3 (for 2-substituted indoles) | nih.gov |
| Iodo | Iodine / K₂CO₃ | C3 (for 2-substituted indoles) | nih.gov |
Direct functionalization of the non-activated C-H bonds of the terminal alkyl groups at the C2 position of an indoline, such as the ethyl and methyl groups of the title compound, represents a significant synthetic challenge. However, strategies for C-H functionalization in related systems offer potential pathways.
One approach involves the direct C–H functionalization of 2-alkyl tryptamines, where a non-activated methylene group at the C2 position participates in a 7-membered ring formation with aldehydes. rsc.orgpku.edu.cnresearchgate.net This homologated Pictet-Spengler type condensation demonstrates the possibility of activating the C-H bonds of a C2-alkyl substituent. pku.edu.cn
Transition metal-catalyzed C-H activation is another powerful tool. Rhodium(III)-catalyzed chelation-assisted C-H bond activation and annulation of anilines can be used to construct 2-trifluoromethylindolines bearing a quaternary carbon center. acs.org While this builds the indoline ring, it showcases the principle of activating C-H bonds adjacent to the nitrogen atom's influence.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Ethyl-2-methyl-2,3-dihydro-1H-indole, a combination of one-dimensional and two-dimensional NMR experiments provides a detailed map of its proton and carbon environments, as well as their connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum is expected to show complex splitting patterns for the four protons on the benzene (B151609) ring, indicative of their ortho, meta, and para relationships. The aliphatic region would feature signals for the ethyl and methyl groups at the C2 position, as well as the methylene (B1212753) protons at the C3 position.
The methyl group protons of the ethyl group would likely appear as a triplet, due to coupling with the adjacent methylene protons. The methylene protons of the ethyl group would, in turn, appear as a quartet. The protons of the standalone methyl group at C2 would present as a singlet. The two protons at the C3 position are diastereotopic and would be expected to appear as a pair of doublets, each coupling with the other. The N-H proton would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the carbon atoms in the structure. The spectrum would show four signals in the aromatic region corresponding to the carbons of the benzene ring. In the aliphatic region, signals for the quaternary carbon at C2, the methylene carbon at C3, and the carbons of the ethyl and methyl substituents would be observed. The chemical shifts of these carbons are influenced by their local electronic environment.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-H | 110-130 |
| Aromatic C (quaternary) | 130-150 |
| C2 (quaternary) | 40-60 |
| C3 (methylene) | 30-50 |
| Ethyl -CH₂- | 20-40 |
| Ethyl -CH₃ | 10-20 |
Note: These are predicted ranges and actual values may vary based on experimental conditions.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Chemical Environments
¹⁵N NMR spectroscopy, while less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom. For this compound, the ¹⁵N NMR spectrum would show a single resonance corresponding to the nitrogen atom of the dihydroindole ring. The chemical shift of this nitrogen would be indicative of its hybridization and substitution pattern, providing further confirmation of the heterocyclic structure.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the atoms, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. Cross-peaks in the COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group, and the geminal coupling between the C3 protons. It would also help in assigning the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton(s) in the ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to confirm the stereochemistry and conformation of the molecule by observing through-space interactions between protons that are close to each other, but not necessarily scalar-coupled.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands. A notable feature would be the N-H stretching vibration, typically appearing in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and methyl groups would appear just below 3000 cm⁻¹. The spectrum would also contain bands corresponding to C=C stretching in the aromatic ring (around 1450-1600 cm⁻¹) and C-N stretching vibrations.
Raman spectroscopy provides complementary information to IR spectroscopy. While strong dipole moment changes lead to strong IR signals, changes in polarizability result in strong Raman signals. Therefore, the symmetric vibrations of the benzene ring, which might be weak in the IR spectrum, could be prominent in the Raman spectrum.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300-3500 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Aromatic C=C | Stretch | 1450-1600 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular mass.
High-resolution mass spectrometry (HRMS) would provide the precise mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. Common fragmentation pathways for indoline (B122111) derivatives often involve the loss of substituents from the heterocyclic ring. For this compound, characteristic fragments could arise from the loss of a methyl radical (M-15) or an ethyl radical (M-29), leading to the formation of stable carbocations. The relative abundance of these fragment ions provides insight into the stability of the resulting ions and the strength of the cleaved bonds.
Elemental Analysis (CHN) for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique employed to determine the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This experimental data is then compared against the theoretically calculated percentages derived from the compound's molecular formula to confirm its elemental composition and assess its purity.
For this compound, the molecular formula is C₁₁H₁₅N. The molecular weight is calculated to be 161.25 g/mol . Based on this formula, the theoretical elemental composition can be determined with high precision.
The validation process involves:
Combustion of a precisely weighed sample of the purified compound.
Quantification of the resulting combustion products (CO₂, H₂O, and N₂).
Calculation of the experimental mass percentages of C, H, and N.
Comparison of the experimental percentages with the calculated theoretical values.
A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the correct empirical and molecular formula, serving as a crucial checkpoint for the compound's identity and purity following synthesis. nih.govmdpi.com
Table 2: Theoretical Elemental Composition of this compound
This interactive table details the calculated elemental percentages for the compound based on its molecular formula, C₁₁H₁₅N.
| Element | Symbol | Atomic Mass (amu) | Count in Molecule | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 81.94% |
| Hydrogen | H | 1.008 | 15 | 15.120 | 9.38% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.69% |
| Total | C₁₁H₁₅N | 161.248 | 100.00% |
Theoretical and Computational Investigations of 2 Ethyl 2 Methyl 2,3 Dihydro 1h Indole
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and geometry of molecules. DFT methods, such as those employing the B3LYP functional, are frequently used to predict molecular properties with a high degree of accuracy, often showing good agreement with experimental data.
The first step in a computational study is typically geometry optimization, which locates the minimum energy structure of the molecule. For 2-Ethyl-2-methyl-2,3-dihydro-1H-indole, this process would involve calculating the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape.
Conformational analysis is also crucial, especially due to the flexible ethyl group at the C2 position. By systematically rotating key single bonds, a potential energy surface can be mapped to identify various stable conformers (local minima) and the energy barriers between them. Such an analysis provides insight into the molecule's flexibility and the relative populations of different conformations at thermal equilibrium.
Table 1: Illustrative Optimized Geometric Parameters for a Hypothetical Indole (B1671886) Derivative (DFT/B3LYP) Note: This table is a hypothetical example to illustrate the type of data generated from DFT calculations, as specific data for this compound is not available.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1-C2 | 1.47 | C7a-N1-C2 | 110.5 |
| C2-C3 | 1.54 | N1-C2-C3 | 103.2 |
| C3-C3a | 1.51 | C2-C3-C3a | 104.1 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the orbital from which the molecule is most likely to donate electrons, relates to its nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and easily polarizable. FMO analysis for this compound would involve calculating these energies and visualizing the spatial distribution of the HOMO and LUMO to predict sites susceptible to electrophilic or nucleophilic attack. While FMOs are powerful, their delocalized nature in larger systems can sometimes obscure locality information important for identifying reactive functional groups.
Table 2: Illustrative FMO Parameters (DFT/B3LYP) Note: This table is a hypothetical example.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.50 |
| ELUMO | -0.45 |
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, intramolecular and intermolecular interactions, and the delocalization of electron density. It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (bonds, lone pairs, core orbitals).
For this compound, NBO analysis would quantify the electron density in bonding and anti-bonding orbitals. The interactions between filled (donor) and vacant (acceptor) orbitals indicate hyperconjugation and charge delocalization, which contribute to molecular stability. The magnitude of the second-order perturbation energy (E(2)) calculated in NBO analysis reveals the strength of these donor-acceptor interactions.
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are tools used to visualize and analyze chemical bonding in a molecule from a topological perspective. They provide a quantitative measure of electron pairing and localization. ELF values range from 0 to 1, where high values (approaching 1) correspond to regions with a high probability of finding an electron pair, such as covalent bonds, lone pairs, and atomic cores.
An ELF and LOL analysis of this compound would generate 3D maps of electron localization, providing a clear picture of its bonding patterns and non-bonding electron regions without needing to reference molecular orbitals.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for investigating the pathways of chemical reactions. DFT calculations can be used to map the potential energy surface of a reaction involving this compound, for instance, in an alkylation or acylation reaction.
This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and explore the feasibility of different mechanistic pathways (e.g., concerted vs. stepwise). Such studies provide deep insight into the factors controlling the chemo-, regio-, and stereoselectivity of reactions.
Prediction and Interpretation of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict various spectroscopic properties, aiding in the characterization and identification of molecules. For this compound, DFT calculations could be employed to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Calculated vibrational frequencies (IR and Raman) can be compared with experimental spectra to confirm the structure and assign specific absorption bands to particular molecular motions. Similarly, NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be computed. Comparing these theoretical values with experimental data helps to validate the proposed structure and can be particularly useful for assigning complex spectra or distinguishing between isomers.
Simulated Infrared, Raman, and UV-Vis Spectra
No published data containing simulated IR, Raman, or UV-Vis spectra for this compound were found.
Computational Prediction of NMR Chemical Shifts
No published data containing computationally predicted NMR chemical shifts for this compound were found.
Analysis of Reactivity Descriptors (e.g., Fukui Functions, Chemical Hardness, Electrophilicity Index)
No published analysis of reactivity descriptors for this compound was found.
Non-Linear Optical (NLO) Properties from Computational Models
No published computational studies on the NLO properties of this compound were found.
Thermodynamic Parameter Calculations (e.g., Enthalpy, Entropy, Heat Capacity)
No published calculations of the thermodynamic parameters for this compound were found.
Advanced Synthetic Applications and Future Research Directions
Utility as Chiral Building Blocks in Natural Product Total Synthesis
The enantioenriched 2,2-disubstituted indoline (B122111) core, including the 2-ethyl-2-methyl variant, is a crucial structural motif found in a wide array of natural products, particularly alkaloids. nih.govnih.gov The development of robust synthetic protocols to access these chiral building blocks has been instrumental in the total synthesis of several complex natural products. nih.govacs.org
One notable example is the application of 2,2-disubstituted indolines in the enantioselective total synthesis of (+)-Hinckdentine A. nih.govacs.org A key strategy involves a dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols to construct the enantioenriched 2,2-disubstituted indoline core with high fidelity in chirality transfer. nih.govacs.org This approach highlights the versatility of these subunits in constructing intricate molecular frameworks. nih.govacs.org
Furthermore, the tetracyclic core structure of the indole (B1671886) alkaloid (+)-minfiensine has been successfully constructed using strategies that involve the formation of a chiral indoline framework. nih.govfigshare.comprinceton.edu Palladium-catalyzed asymmetric indole dearomatization/iminium cyclization cascades have been developed to create the central tetracyclic pyrroloindoline framework in an enantioselective manner. nih.govjiaolei.group These synthetic routes underscore the importance of chiral indoline derivatives as key intermediates in the assembly of complex alkaloid structures. nih.govfigshare.comprinceton.edujiaolei.groupacs.org The asymmetric synthesis of indolines through methods like Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles also provides a metal-free approach to obtaining these optically active building blocks with high enantioselectivity. organic-chemistry.org
The broader family of Strychnos alkaloids, known for their complex molecular architecture, often features the indoline motif. nih.govrsc.org Synthetic strategies targeting these alkaloids frequently rely on the stereocontrolled construction of substituted indoline systems. nih.govrsc.orgnih.govarkat-usa.orgvu.nl
| Natural Product | Key Synthetic Strategy Involving Indoline Core | Reference(s) |
| (+)-Hinckdentine A | Dearomative Meerwein–Eschenmoser–Claisen rearrangement | nih.govacs.org |
| (+)-Minfiensine | Palladium-catalyzed asymmetric indole dearomatization/iminium cyclization | nih.govjiaolei.group |
| (+)-Minfiensine | Enantioselective organocatalytic Diels−Alder/amine cyclization | figshare.comprinceton.edu |
| Strychnos Alkaloids | Various strategies for constructing substituted indoline systems | nih.govrsc.org |
Strategies for the Generation of Diversified Chemical Libraries based on the 2-Ethyl-2-methyl-2,3-dihydro-1H-indole Scaffold
Diversity-oriented synthesis (DOS) is a powerful approach for generating collections of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.comrsc.orgcam.ac.uk The this compound scaffold serves as an excellent starting point for DOS due to its rigid tricyclic core and multiple sites for functionalization.
One strategy involves the "complexity-to-diversity" (Ctd) approach, where complex natural product-like scaffolds are used as starting points for the rapid generation of diverse molecular libraries. mdpi.com By applying various chemo-, regio-, and stereoselective transformations to the indoline core, libraries of compounds with distinct three-dimensional structures can be created. mdpi.com
Another approach focuses on the development of switchable divergent synthesis methods. nih.gov For instance, chiral phosphoric acid-catalyzed asymmetric dearomatization of 2,3-disubstituted indoles can lead to either chiral indolenines or fused indolines depending on the post-processing conditions. nih.gov This allows for the generation of two distinct classes of compounds from a common intermediate, thereby increasing the diversity of the resulting library.
Furthermore, the use of 4-aminoindoles as 1,4-bisnucleophiles in three-component reactions provides a platform for the synthesis of tricyclic indoles with fused seven-membered rings, expanding the accessible chemical space around the core indole structure. rsc.org These methods facilitate the rapid synthesis of compound libraries for accelerating drug discovery efforts. rsc.org
| Synthetic Strategy | Key Features | Resulting Molecular Diversity | Reference(s) |
| Complexity-to-Diversity (Ctd) | Utilizes complex scaffolds as starting points for diversification. | Generates libraries with distinct 3D structural features. | mdpi.com |
| Switchable Divergent Synthesis | Employs reaction conditions to control the formation of different product classes from a common intermediate. | Produces multiple classes of compounds (e.g., chiral indolenines and fused indolines). | nih.gov |
| Multi-component Reactions | Utilizes building blocks with multiple reactive sites to construct complex molecules in a single step. | Accesses novel fused-ring systems and increases molecular complexity. | rsc.org |
Late-Stage Functionalization Strategies for Complex Indoline Systems
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the direct modification of complex molecules at a late stage of the synthesis. nih.govwikipedia.org This approach avoids the need for de novo synthesis and allows for the rapid generation of analogs for structure-activity relationship studies. nih.gov The this compound scaffold, being a part of many complex drug-like molecules, is a prime target for LSF.
A key LSF strategy is the direct C-H functionalization of the indole or indoline core. chim.itnih.govresearchgate.net This can be achieved through various methods, including transition metal-catalyzed reactions. nih.govnih.gov For instance, palladium-catalyzed C-H arylation has been used for the regioselective functionalization of complex indole-containing drugs. nih.gov The choice of base has been shown to control the regioselectivity of the arylation, allowing for the modification of different positions on the molecule. nih.gov
Photoredox catalysis has also emerged as a valuable tool for the late-stage C-H amidation of N-unprotected indoles, providing access to N-(indol-2-yl)amide derivatives. nih.gov This method is particularly useful for modifying peptides containing tryptophan residues. nih.govacs.org Carbonylative approaches, employing metal catalysts, offer another avenue for the direct functionalization of indoles to introduce carbonyl groups at various positions. nih.gov
These LSF strategies provide efficient means to diversify complex molecules containing the this compound scaffold, facilitating the exploration of their biological activities. nih.govresearchgate.net
| Functionalization Strategy | Key Reaction Type | Position(s) Functionalized | Reference(s) |
| C-H Arylation | Palladium-catalyzed | C2 and other positions | nih.govacs.org |
| C-H Amidation | Photoredox catalysis | C2 | nih.gov |
| C-H Carbonylation | Metal-catalyzed | C2 and C3 | nih.gov |
Emerging Methodologies in Indoline Chemistry: Perspectives and Challenges
The field of indoline chemistry is continuously evolving, with new methodologies being developed to address the challenges associated with the synthesis and functionalization of these important heterocycles. acs.orgbioengineer.orgrsc.orgnews-medical.net A significant focus is on the development of asymmetric methods to control the stereochemistry of the indoline core. organic-chemistry.orgwhiterose.ac.ukacs.orgrsc.org
Catalytic asymmetric dearomatization (CADA) of indoles has emerged as a robust strategy for the construction of chiral indoline frameworks. nih.govacs.org This includes visible-light-induced dearomatization processes, although achieving high stereocontrol in these reactions remains a challenge. acs.org The development of synergistic catalyst systems, combining organo-photocatalysts and chiral Lewis acids, has shown promise in achieving high efficiency and excellent stereocontrol in the synthesis of chiral 2,3-disubstituted indolines. acs.org
Another area of active research is the development of new methods for the synthesis of 2,2-disubstituted indolines. nih.govacs.orgacs.orgnih.govrsc.orgnih.gov Kinetic resolution of 2-arylindolines using a chiral base system provides a highly selective method to access enantiomerically enriched 2-arylindolines and 2,2-disubstituted indolines. nih.govwhiterose.ac.uk
Despite these advances, challenges remain, particularly in the regioselective functionalization of the less reactive positions of the indoline nucleus and the development of more sustainable and atom-economical synthetic methods. chim.itacs.org
| Emerging Methodology | Key Innovation | Potential Impact | Reference(s) |
| Catalytic Asymmetric Dearomatization (CADA) | Enantioselective construction of chiral indoline frameworks. | Access to a wide range of chiral building blocks for natural product synthesis. | nih.govacs.org |
| Synergistic Catalysis | Combination of multiple catalysts to achieve high efficiency and stereoselectivity. | Improved control over complex chemical transformations. | acs.org |
| Kinetic Resolution | Separation of enantiomers through selective reaction of one enantiomer. | Access to enantiomerically enriched starting materials and products. | nih.govwhiterose.ac.uk |
Integration of Synthetic and Computational Approaches in Indoline Research
The integration of computational chemistry with synthetic experimental work has become an invaluable tool in modern organic chemistry. nih.govresearchgate.net Density Functional Theory (DFT) calculations are increasingly being used to elucidate reaction mechanisms, predict reactivity and selectivity, and understand the structural and electronic properties of indole and indoline derivatives. nih.govacs.orgasianpubs.orgresearchgate.net
In the context of this compound chemistry, DFT studies can provide insights into the transition states of key reactions, such as the dearomative Claisen rearrangement, helping to rationalize the observed stereochemical outcomes. acs.org Computational modeling can also be used to understand the factors controlling the regioselectivity of late-stage functionalization reactions. acs.org
Furthermore, DFT calculations can be employed to study the properties of the final products, such as their conformational preferences and electronic structures, which can be correlated with their biological activity. nih.govresearchgate.netasianpubs.org The synergy between synthetic and computational approaches is expected to accelerate the discovery and development of new synthetic methodologies and novel bioactive molecules based on the indoline scaffold. nih.gov
| Computational Method | Application in Indoline Research | Example(s) | Reference(s) |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. | Studying the transition states of dearomatization and functionalization reactions. | acs.orgacs.org |
| Density Functional Theory (DFT) | Prediction of reactivity and selectivity. | Rationalizing the regioselectivity of C-H functionalization. | acs.org |
| Density Functional Theory (DFT) | Characterization of molecular properties. | Calculating the electronic and structural properties of indoline derivatives. | nih.govasianpubs.orgresearchgate.net |
Q & A
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence polarization assays (e.g., FLT3 inhibition with ATP-competitive probes).
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for half-life (t½) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
